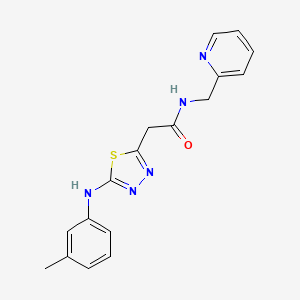
2,3-Difluoro-5-iodobenzoic acid
Übersicht
Beschreibung
2,3-Difluoro-5-iodobenzoic acid is a chemical compound with the molecular formula C7H3F2IO2 . It has a molecular weight of 284 . It is used as a precursor molecule to generate ETD reagents via ESI followed by CID .
Synthesis Analysis
The synthesis of 2,3-Difluoro-5-iodobenzoic acid involves several steps. One method involves the use of N-iodosuccinimide and trifluoromethanesulfonic acid at 0 - 20℃ for 3 hours . Another method involves a multi-step reaction with LDA, I2, lithium 2,2,6,6-tetramethylpiperidine, and iPrMgCl .Molecular Structure Analysis
The InChI code for 2,3-Difluoro-5-iodobenzoic acid is 1S/C7H3F2IO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,(H,11,12) . This indicates the presence of iodine, fluorine, and carboxylic acid functional groups in the molecule.Chemical Reactions Analysis
2,3-Difluoro-5-iodobenzoic acid can be used as a starting material in the synthesis of various other compounds . For example, it can be used in the preparation of 1-N-ethyl 6-iodoquinolonic acid and 1-N-cyclopropyl 6-iodoquinolonic acid .Wissenschaftliche Forschungsanwendungen
Synthesis of Related Compounds
Research has shown applications of compounds related to 2,3-Difluoro-5-iodobenzoic acid in various synthetic processes. For instance, Thierry Rausis and M. Schlosser (2002) explored the basicity gradient-driven migration of iodine, demonstrating the flexibility of iodine positioning in fluoroarene compounds, including 2,3-difluoro-4-iodobenzoic acid (Rausis & Schlosser, 2002). This research highlights the potential for creating a variety of iodine-substituted benzoic acids, which can be crucial for pharmaceutical and material science applications.
Applications in Microflow Processes
Q. Deng et al. (2015) reported the synthesis of 2,4,5-trifluorobenzoic acid using microflow processes, underscoring the potential of using similar methodologies for synthesizing related compounds like 2,3-Difluoro-5-iodobenzoic acid. This technique offers a highly efficient, scalable, and environmentally friendly approach to chemical synthesis, relevant for pharmaceutical and industrial applications (Deng et al., 2015).
Hypervalent Iodine Chemistry
Research on hypervalent iodine chemistry, such as the work by A. Yoshimura et al. (2016), has implications for the synthesis and application of 2,3-Difluoro-5-iodobenzoic acid. Hypervalent iodine compounds are used in various organic transformations, suggesting potential uses for 2,3-Difluoro-5-iodobenzoic acid in similar reactions (Yoshimura et al., 2016).
Cross-Coupling Reactions
F. Homsi et al. (2000) investigated the palladium-catalyzed cross-coupling reactions of aryl(fluoro)silanes with 4-iodobenzoic acid, releasing various biaryl carboxylic acids. Such cross-coupling reactions are essential in the synthesis of complex organic molecules, indicating possible roles for 2,3-Difluoro-5-iodobenzoic acid in synthesizing diverse biaryl structures (Homsi et al., 2000).
Oxidation Reactions
Another study by A. Yoshimura and V. Zhdankin (2016) on the use of benziodoxole triflate for the oxidation of sulfides showcases the broader field of oxidative chemistry where 2,3-Difluoro-5-iodobenzoic acid might find application. This study emphasizes the role of iodine compounds in facilitating selective oxidation reactions, relevant in both synthetic and industrial chemistry (Yoshimura & Zhdankin, 2016).
Wirkmechanismus
Target of Action
It’s known that this compound is a key intermediate in the synthesis of certain pharmaceuticals .
Mode of Action
The exact mode of action of 2,3-Difluoro-5-iodobenzoic acid is not well-documented. As an intermediate in drug synthesis, its role may vary depending on the final compound it contributes to. More research is needed to elucidate its specific interactions with biological targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that storage conditions can affect the stability of the compound .
Eigenschaften
IUPAC Name |
2,3-difluoro-5-iodobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2IO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKVHQOVPZBEQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-5-iodobenzoic acid | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


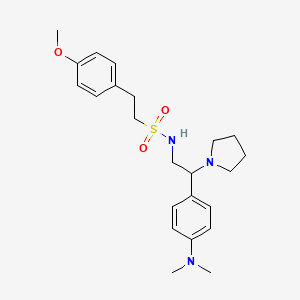
![N-(8H-indeno[1,2-d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2757255.png)
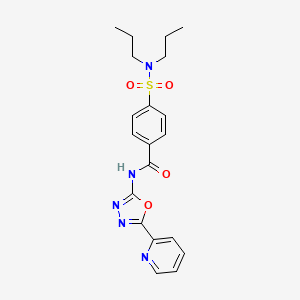

![N-[2-oxo-2-[(2Z)-2-(pyridin-2-ylmethylidene)hydrazinyl]ethyl]adamantane-1-carboxamide](/img/structure/B2757261.png)
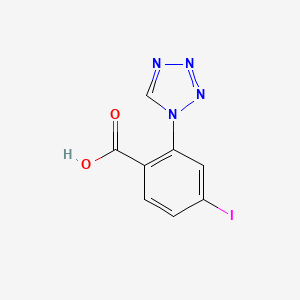
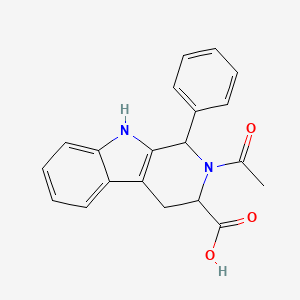

![3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-5-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2757267.png)
![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2757270.png)
![7-isopentyl-1-(2-methoxyethyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2757271.png)
